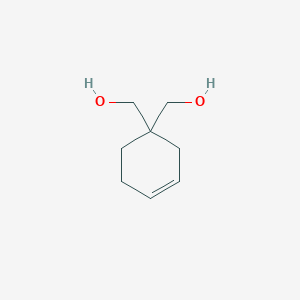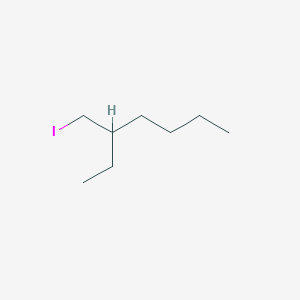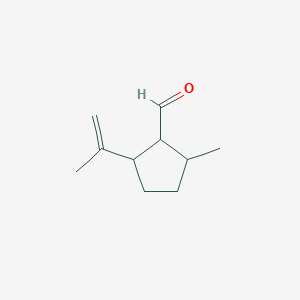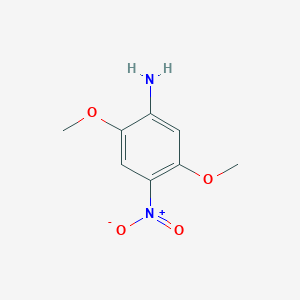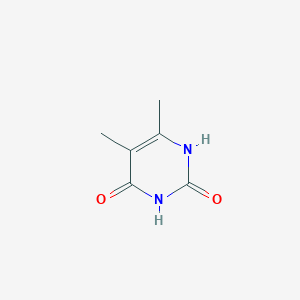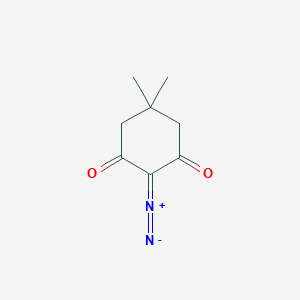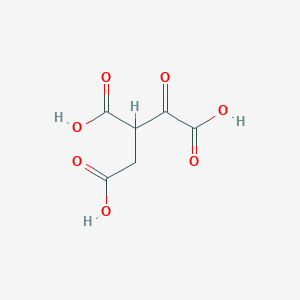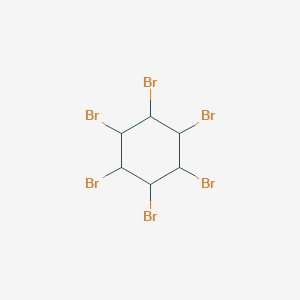
1,2,3,4,5,6-ヘキサブロモシクロヘキサン
概要
科学的研究の応用
1,2,3,4,5,6-Hexabromocyclohexane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.
Biology: The compound is used to study the inhibition of JAK2 tyrosine kinase, which is involved in various cellular processes.
Medicine: Research on 1,2,3,4,5,6-hexabromocyclohexane contributes to the development of therapeutic agents targeting JAK2-related diseases.
Industry: The compound is used in the production of flame retardants and other brominated products
作用機序
1,2,3,4,5,6-ヘキサブロモシクロヘキサンは、JAK2チロシンキナーゼの自己リン酸化を阻害することでその効果を発揮します。この阻害は、化合物がJAK2のキナーゼドメインに直接結合することによって起こり、その活性化とそれに続くシグナル伝達経路を防ぎます。 JAK2の阻害は、細胞の増殖、分化、免疫応答などのさまざまな細胞プロセスに影響を与えます .
類似の化合物との比較
類似の化合物:
1,2,3,4,5,6-ヘキサクロロシクロヘキサン: 構造は似ていますが、臭素原子の代わりに塩素原子を含んでいます。
1,2,3,4,5,6-ヘキサヨードシクロヘキサン: 臭素原子の代わりにヨウ素原子を含んでいます。
1,2,3,4,5,6-ヘキサフルオロシクロヘキサン: 臭素原子の代わりにフッ素原子を含んでいます.
独自性: 1,2,3,4,5,6-ヘキサブロモシクロヘキサンは、JAK2チロシンキナーゼの自己リン酸化の強力な阻害のためにユニークです。この特定の活性により、それは生化学研究および治療開発において貴重なツールとなります。 臭素原子の存在は、ハロゲン化アナログと比較して独特の化学的特性も付与します .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
1,2,3,4,5,6-Hexabromocyclohexane interacts with the kinase domain of JAK2 . It binds directly to a pocket within this domain and inhibits autophosphorylation . This interaction is crucial in biochemical reactions involving JAK2.
Cellular Effects
The compound has significant effects on various types of cells and cellular processes. It blocks growth hormone-induced JAK2 autophosphorylation without affecting EFGR autophosphorylation . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
1,2,3,4,5,6-Hexabromocyclohexane exerts its effects at the molecular level through binding interactions with biomolecules, specifically JAK2 . It inhibits the autophosphorylation of JAK2, leading to changes in gene expression.
準備方法
合成経路と反応条件: 1,2,3,4,5,6-ヘキサブロモシクロヘキサンは、シクロヘキサンの臭素化によって合成できます。この反応は通常、鉄(Fe)または臭化アルミニウム(AlBr₃)などの触媒の存在下で臭素(Br₂)を使用します。 反応は、シクロヘキサン環の完全な臭素化を確実にするために制御された条件下で行われます .
工業生産方法: 1,2,3,4,5,6-ヘキサブロモシクロヘキサンの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、大型反応器の使用と、高収率と純度を実現するための反応条件の精密な制御が含まれます。 この化合物は、次に再結晶化または他の適切な方法によって精製され、所望の生成物が得られます .
化学反応の分析
反応の種類: 1,2,3,4,5,6-ヘキサブロモシクロヘキサンは、以下を含むさまざまな化学反応を起こします。
置換反応: この化合物の臭素原子は、求核置換反応によって他の官能基で置換される可能性があります。
還元反応: この化合物は、より少ない臭素化された誘導体を形成するために還元することができます。
一般的な試薬と条件:
求核置換: 一般的な試薬には、水性またはアルコール性媒体中の水酸化ナトリウム(NaOH)または水酸化カリウム(KOH)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)または水素化ホウ素ナトリウム(NaBH₄)などの還元剤が使用されます。
主要な生成物:
置換: 生成物には、使用される求核試薬に応じて、さまざまな置換されたシクロヘキサンが含まれます。
還元: 生成物には、部分的に臭素化されたシクロヘキサンが含まれます。
科学研究アプリケーション
1,2,3,4,5,6-ヘキサブロモシクロヘキサンには、いくつかの科学研究アプリケーションがあります。
化学: 有機合成における試薬として、および分析方法の標準として使用されます。
生物学: この化合物は、さまざまな細胞プロセスに関与するJAK2チロシンキナーゼの阻害を研究するために使用されます。
医学: 1,2,3,4,5,6-ヘキサブロモシクロヘキサンに関する研究は、JAK2関連疾患を標的とする治療薬の開発に貢献しています。
類似化合物との比較
1,2,3,4,5,6-Hexachlorocyclohexane: Similar in structure but contains chlorine atoms instead of bromine.
1,2,3,4,5,6-Hexaiodocyclohexane: Contains iodine atoms instead of bromine.
1,2,3,4,5,6-Hexafluorocyclohexane: Contains fluorine atoms instead of bromine.
Uniqueness: 1,2,3,4,5,6-Hexabromocyclohexane is unique due to its potent inhibition of JAK2 tyrosine kinase autophosphorylation. This specific activity makes it a valuable tool in biochemical research and therapeutic development. The presence of bromine atoms also imparts distinct chemical properties compared to its halogenated analogs .
特性
IUPAC Name |
1,2,3,4,5,6-hexabromocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQZKISCBJKVHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1Br)Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4052687 | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
557.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1837-91-8 | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1837-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1837-91-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7908 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1,2,3,4,5,6-hexabromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene hexabromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4052687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,5,6-Hexabromocyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,2,3,4,5,6-Hexabromocyclohexane interact with biological systems?
A1: Research indicates that 1,2,3,4,5,6-Hexabromocyclohexane acts as a small molecule inhibitor of Jak2 tyrosine kinase autophosphorylation [, ]. This inhibition was observed to be both time- and concentration-dependent []. Furthermore, studies in rainbow trout hepatocytes suggest that 1,2,3,4,5,6-Hexabromocyclohexane's inhibition of JAK2 impacts downstream signaling pathways, including ERK, PI3K/Akt, and STAT, ultimately affecting GH-stimulated IGF-1 synthesis and secretion [].
Q2: What is known about the structural characteristics of 1,2,3,4,5,6-Hexabromocyclohexane?
A2: 1,2,3,4,5,6-Hexabromocyclohexane, also known as 'α-benzene hexabromide', has been analyzed using X-ray crystal structure determination at 130 K and NMR analysis []. This research provides insights into its molecular geometry and atomic arrangement.
Q3: Has 1,2,3,4,5,6-Hexabromocyclohexane demonstrated any catalytic properties?
A3: While 1,2,3,4,5,6-Hexabromocyclohexane has been identified as a Jak2 inhibitor, the available research does not delve into its potential catalytic properties [, , ]. Further investigation would be needed to explore this aspect.
Q4: How was 1,2,3,4,5,6-Hexabromocyclohexane identified as a potential Jak2 inhibitor?
A4: Researchers utilized computational chemistry and modeling techniques to identify 1,2,3,4,5,6-Hexabromocyclohexane as a potential Jak2 inhibitor. They constructed a homology model of the Jak2 kinase domain and employed the DOCK program to screen a library of 6451 compounds [, ]. This in silico screening identified 1,2,3,4,5,6-Hexabromocyclohexane as a promising candidate, which was later validated through in vitro experiments.
Q5: What are the potential implications of 1,2,3,4,5,6-Hexabromocyclohexane's inhibitory activity on Jak2?
A5: Given the role of Jak2 in various cellular processes, including growth hormone signaling and immune responses, the identification of 1,2,3,4,5,6-Hexabromocyclohexane as a Jak2 inhibitor holds potential research implications [, , ]. Further investigations could explore its use as a tool to dissect Jak2-dependent signaling pathways or as a lead compound for the development of novel therapeutics targeting Jak2-associated pathologies.
Q6: Are there any known environmental concerns related to 1,2,3,4,5,6-Hexabromocyclohexane?
A6: While the provided research focuses primarily on the biochemical aspects of 1,2,3,4,5,6-Hexabromocyclohexane, it is crucial to consider its potential environmental impact [, , , ]. Further research is necessary to assess its ecotoxicological effects and develop strategies for responsible waste management and mitigation of any negative environmental consequences.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






